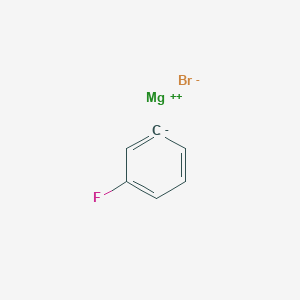

3-Fluorophenylmagnesium bromide

Descripción

The exact mass of the compound 3-Fluorophenylmagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluorophenylmagnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorophenylmagnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

magnesium;fluorobenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKMKZYEOXZPQZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380808 | |

| Record name | 3-Fluorophenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17318-03-5 | |

| Record name | 3-Fluorophenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 3-Fluorophenylmagnesium Bromide in THF vs. Diethyl Ether

For Immediate Release

[CITY, STATE] – [Date] – For researchers, scientists, and professionals in drug development, the choice of solvent in a Grignard reaction is a critical parameter that can dictate the success, yield, and safety of a synthetic transformation. This in-depth technical guide provides a comprehensive analysis of the solubility of 3-fluorophenylmagnesium bromide, a crucial aryl Grignard reagent, in two of the most common ethereal solvents: tetrahydrofuran (THF) and diethyl ether. By synthesizing theoretical principles with practical, field-proven insights, this document aims to empower scientists to make informed decisions in their experimental design.

Executive Summary

The solubility of a Grignard reagent is not merely a physical constant; it is a reflection of the complex interplay between the organometallic species and the solvating medium. This guide will demonstrate that while 3-fluorophenylmagnesium bromide is soluble in both tetrahydrofuran and diethyl ether, THF generally offers superior solvating capabilities, leading to more stable and, in many cases, more reactive solutions. This enhanced solubility in THF can be attributed to its higher polarity and the greater steric accessibility of its coordinating oxygen atom. This guide will delve into the theoretical underpinnings of this phenomenon, provide comparative solubility data based on close structural analogs, and present detailed experimental protocols for the preparation and concentration determination of this vital reagent.

Comparative Solubility: A Data-Driven Perspective

| Solvent | Dielectric Constant (20°C) | Gutmann Donor Number (kcal/mol) | Observed Solubility of Phenylmagnesium Bromide | Commercially Available Concentration of Fluorophenylmagnesium Bromide |

| Tetrahydrofuran (THF) | 7.6 | 20.0 | ~1.0 M[1][2] | 0.5 M and 1.0 M (3-fluoro isomer)[3], 1.0 M (4-fluoro isomer) |

| Diethyl Ether (Et₂O) | 4.3 | 19.2 | ~3.0 M[1] | 2.0 M (4-fluoro isomer) |

While phenylmagnesium bromide exhibits higher solubility in diethyl ether, it is crucial to consider that this may not directly translate to all aryl Grignards. The presence of the electronegative fluorine atom in 3-fluorophenylmagnesium bromide can influence its aggregation state and interaction with the solvent. The commercial availability of the 3-fluoro isomer in THF at concentrations up to 1.0 M provides a strong indicator of its practical solubility limit in this solvent for synthetic applications. The availability of the 4-fluoro isomer at 2.0 M in diethyl ether suggests that the 3-fluoro isomer is also likely to be highly soluble in this solvent.

The Science of Solvation: Why THF Holds an Edge

The enhanced solvating power of THF for many Grignard reagents, including aryl Grignards, stems from fundamental principles of coordination chemistry and solvent properties.[4][5]

-

Polarity and Dielectric Constant: THF possesses a higher dielectric constant than diethyl ether, making it a more effective solvent for stabilizing the polar carbon-magnesium bond of the Grignard reagent.[4]

-

Steric Accessibility of the Oxygen Lone Pairs: The oxygen atom in the five-membered ring of THF is sterically less hindered than the oxygen in diethyl ether, which is flanked by two ethyl groups. This allows for more efficient coordination of THF molecules to the magnesium center of the Grignard reagent, leading to the formation of more stable solvated complexes.[5]

This superior solvation has significant implications for the state of the Grignard reagent in solution, primarily influencing the Schlenk equilibrium.

The Schlenk Equilibrium: A Dynamic Balance

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, between the monomeric form (RMgX) and the dimeric or polymeric forms, as well as the corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[6]

Caption: The Schlenk Equilibrium for Grignard Reagents in Solution.

A solvent that can effectively solvate the magnesium center, such as THF, will favor the monomeric and more reactive form of the Grignard reagent. This can lead to more consistent and predictable reactivity in subsequent chemical transformations.

Experimental Protocols: From Synthesis to Standardization

The following protocols provide a framework for the preparation and concentration determination of 3-fluorophenylmagnesium bromide. These procedures are designed to be self-validating, emphasizing the importance of anhydrous conditions and accurate titration.

Preparation of 3-Fluorophenylmagnesium Bromide

This procedure outlines the synthesis of 3-fluorophenylmagnesium bromide from 3-bromofluorobenzene and magnesium turnings.

Workflow for Grignard Reagent Synthesis

Caption: Workflow for the Synthesis of 3-Fluorophenylmagnesium Bromide.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame- or oven-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all joints are well-sealed and the system is under a positive pressure of an inert gas (e.g., argon or nitrogen).[7]

-

Reagents: Place magnesium turnings (1.2 equivalents) in the reaction flask. In the dropping funnel, place a solution of 3-bromofluorobenzene (1.0 equivalent) in the desired anhydrous solvent (THF or diethyl ether). Add enough anhydrous solvent to the flask to cover the magnesium turnings.

-

Initiation: Add a small portion of the 3-bromofluorobenzene solution to the magnesium suspension. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine. Successful initiation is indicated by the disappearance of the iodine color, bubbling, and the formation of a cloudy, grayish solution.[8]

-

Addition: Once the reaction has initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the reaction mixture until most of the magnesium has been consumed. The resulting solution is the Grignard reagent.

Determination of Grignard Reagent Concentration by Iodine Titration

Accurate determination of the Grignard reagent concentration is paramount for stoichiometric control in subsequent reactions. The following iodine titration method, based on the procedure developed by Knochel, is a reliable and widely used technique.[9][10]

Workflow for Grignard Reagent Titration

Caption: Workflow for the Titration of a Grignard Reagent with Iodine.

Step-by-Step Methodology:

-

Prepare Iodine Solution: In a flame-dried vial under an inert atmosphere, accurately weigh a known amount of iodine (e.g., 254 mg, 1.0 mmol). Dissolve the iodine in anhydrous THF containing a known concentration of lithium chloride (e.g., 1.0 M). The LiCl is crucial for solubilizing the magnesium halide byproducts.[7][10]

-

Titration Setup: Cool the brown iodine solution to 0°C in an ice bath.

-

Titration: Slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution using a calibrated syringe.

-

Endpoint: The endpoint is reached when the characteristic brown color of the iodine completely disappears, resulting in a colorless or pale yellow solution.[7]

-

Calculation: The molarity of the Grignard reagent can be calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent added in L)

Conclusion and Recommendations

This technical guide has provided a comprehensive overview of the solubility of 3-fluorophenylmagnesium bromide in THF and diethyl ether.

-

THF is generally the preferred solvent for the preparation and use of 3-fluorophenylmagnesium bromide, particularly when consistent reactivity and a well-defined solution state are critical. Its superior solvating power favors the formation of the more reactive monomeric Grignard species.

-

Diethyl ether remains a viable alternative , and in some cases, may offer higher solubility for certain aryl Grignards. However, its lower boiling point and potentially more complex solution composition should be considered.

-

Accurate concentration determination is non-negotiable. Regardless of the solvent chosen, the concentration of the prepared Grignard reagent should always be determined by titration before use in subsequent reactions to ensure accurate stoichiometry and reproducible results.

By understanding the fundamental principles governing Grignard reagent solubility and employing robust experimental techniques, researchers can harness the full synthetic potential of 3-fluorophenylmagnesium bromide in their drug discovery and development endeavors.

References

-

Organic Syntheses. (n.d.). Org. Synth. 2014, 91, 1-13. [Link]

-

NileRed. (2024, November 21). Titrating Grignard Reagents #shorts. YouTube. [Link]

-

Chem-Tips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. [Link]

- Krasovskiy, A., & Knochel, P. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891.

- Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605.

-

Wikipedia. (2023). Phenylmagnesium bromide. [Link]

-

LookChem. (n.d.). Cas 100-58-3, PHENYLMAGNESIUM BROMIDE. [Link]

-

Reddit. (2015, April 8). How do you verify how much Grignard reagent you made?. r/chemistry. [Link]

- Vlismas, T., & Parker, R. D. (1963). The determination of grignard reagent concentration by an acidimetric double titration method. Journal of Organometallic Chemistry, 1(2), 193-196.

-

Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. [Link]

-

Chemeurope.com. (n.d.). Phenylmagnesium bromide. [Link]

-

Guizhou Zhenqi Fine Chemical Limited Liability Company. (n.d.). 3-fluorophenylmagnesium Bromide. [Link]

- Shah, P. D. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research In Science And Engineering, 3(1).

-

Organic Syntheses. (n.d.). Org. Synth. 1943, 23, 23. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. [Link]

-

Georgia Institute of Technology. (n.d.). THE SOLUTION COMPOSITION OF SOME ORGANOMAGNESIUM REAGENTS AS INFERRED FROM SPECTROSCOPIC AND COLL IGATIVE PROPERTY STUDIES. [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. [Link]

- Tuulmets, A., & Pällin, V. (1998). Reactivity of PhMgBr towards an alkyne in THF and non-donating solvents. Main Group Metal Chemistry, 21(5), 259-264.

Sources

- 1. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 2. Cas 100-58-3,PHENYLMAGNESIUM BROMIDE | lookchem [lookchem.com]

- 3. 3-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran 17318-03-5 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Safety data sheet SDS for 3-Fluorophenylmagnesium bromide

An In-Depth Technical Guide to the Safe Handling and Application of 3-Fluorophenylmagnesium Bromide

For researchers, scientists, and drug development professionals, Grignard reagents are indispensable tools for carbon-carbon bond formation. Among these, 3-Fluorophenylmagnesium bromide offers a versatile route to introduce the 3-fluorophenyl moiety, a common structural motif in pharmaceuticals and functional materials.[1][2] However, its utility is matched by its significant reactivity and associated hazards. This guide provides a comprehensive, in-depth analysis of the safety data for 3-Fluorophenylmagnesium bromide, moving beyond a simple recitation of SDS sections to offer a cohesive understanding of its properties, risks, and the causality behind safe handling protocols.

Chapter 1: A Multi-faceted Hazard Profile

3-Fluorophenylmagnesium bromide, typically supplied as a 0.5M or 1.0M solution in tetrahydrofuran (THF), is classified as a hazardous chemical under the Globally Harmonized System (GHS).[3][4] Its danger is not monolithic but arises from a combination of the organometallic compound itself and the solvent it is dissolved in. Understanding this dual nature is the first step toward safe handling.

The primary hazards are severe. The solution is highly flammable and reacts violently with water, releasing flammable gas.[3][5] It causes severe skin burns and serious eye damage.[3][6] Furthermore, there is a suspicion that the compound may cause cancer, and it can cause respiratory irritation or drowsiness and dizziness.[3]

Table 1: GHS Hazard Profile of 3-Fluorophenylmagnesium Bromide in THF

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[6] |

| Substances which, in contact with water, emit flammable gases | Category 2 | H261: In contact with water releases flammable gas[5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[5][6] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6] |

| --- | --- | H336: May cause drowsiness or dizziness[5] |

| Supplemental Hazards | --- | EUH014: Reacts violently with water |

| EUH019: May form explosive peroxides[5] |

This profile necessitates a robust safety protocol, as exposure can lead to severe and immediate harm. The corrosive nature of the reagent means that any contact with skin or eyes requires immediate and extensive rinsing.[6][7]

Chapter 2: Engineering Controls and Personal Protection: A First Line of Defense

Given the significant hazards, administrative controls are insufficient. Safe handling requires a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

-

Chemical Fume Hood: All manipulations must be performed in a certified chemical fume hood.[3][5] This is non-negotiable. It serves to contain flammable vapors and protect the user from inhalation of the corrosive and potentially carcinogenic mist or vapors.[3][8]

-

Inert Atmosphere: Due to its extreme sensitivity to air and moisture, all transfers and reactions must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[5][9] This prevents both the degradation of the reagent and, more critically, the violent reaction with atmospheric water.

-

Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible, within a 10-15 second travel distance from the work area.[3][10] This is a critical failsafe in the event of a significant splash or spill.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield (minimum 8-inch) are mandatory.[8] The severe and irreversible eye damage caused by this reagent warrants this level of protection.

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves, though the specific breakthrough time for the THF solution should be verified from the glove manufacturer).[3][8] Gloves must be inspected before use and changed immediately if contaminated.

-

Body Protection: A flame-retardant lab coat worn over natural fiber clothing is essential. Standard cotton/poly lab coats are not sufficient as they can melt or ignite. All metal parts of equipment must be grounded to avoid ignition of vapors by static electricity discharge.[5]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][8]

Chapter 3: Stability and Reactivity: Managing the Inherent Risks

The chemical properties of 3-Fluorophenylmagnesium bromide dictate the necessary handling procedures. Its reactivity is its primary hazard.

-

Reaction with Water: The reagent reacts violently with water and even atmospheric moisture.[1] This reaction is highly exothermic and liberates flammable gases, creating a significant fire and explosion risk.[3][5] This is why all glassware must be rigorously oven- or flame-dried before use and all solvents must be anhydrous.[11]

-

Air Sensitivity: The compound is sensitive to air.[1] Oxygen can degrade the Grignard reagent, but the more significant risk comes from the THF solvent.

-

Peroxide Formation: Tetrahydrofuran (THF), the solvent, can form explosive peroxides upon prolonged exposure to air and light.[3][5] Containers should be dated upon opening and periodically tested for the presence of peroxides.[5] The presence of crystals in the solution could indicate dangerous peroxide formation, and the container should not be moved.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, alcohols, and water.[3][12]

Caption: Core reactivity hazards of 3-Fluorophenylmagnesium Bromide in THF.

Chapter 4: Protocols for Safe Handling and Storage

Trustworthiness in experimental science is built on reproducible, safe protocols. The following workflow outlines the standard procedure for transferring an air- and moisture-sensitive reagent like 3-Fluorophenylmagnesium bromide.

Experimental Protocol: Inert Atmosphere Transfer

-

Preparation: Ensure all glassware (syringes, needles, receiving flask) is oven-dried (e.g., at 120°C overnight) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.[11]

-

Inert Gas Setup: Assemble the reaction apparatus and purge with dry nitrogen or argon. For the transfer, use a gas-tight syringe with a Luer lock needle.[11]

-

Bottle Preparation: Secure the reagent bottle (e.g., a Sigma-Aldrich Sure/Seal™ bottle) in a clamp within the fume hood.[11] The cap should not be removed.

-

Pressure Equalization: Insert a needle connected to the inert gas line through the septum on the reagent bottle to create a slight positive pressure.

-

Syringe Purge: Purge the transfer syringe with inert gas by drawing and expelling the gas three times.

-

Reagent Withdrawal: Insert the purged syringe needle through the septum into the reagent bottle, ensuring the needle tip is below the liquid level. Slowly withdraw the desired volume of the solution.

-

Transfer: Quickly and carefully transfer the syringe to the receiving flask, inserting the needle through a septum. Slowly add the reagent to the flask.

-

Syringe Quenching: After transfer, immediately quench any residual reagent in the syringe by drawing up an anhydrous inert solvent (like toluene) and then slowly injecting the mixture into a separate flask containing a quenching solution (e.g., isopropanol).[11]

Caption: Workflow for inert atmosphere transfer of Grignard reagents.

Storage Requirements

Proper storage is crucial to maintain the reagent's integrity and safety.

-

Store in a cool, dry, well-ventilated place away from heat and ignition sources.[6][9] Recommended storage temperature is often 2-8°C.[1][4]

-

Keep the container tightly closed and under an inert gas (nitrogen).[5][9]

-

Store in a flammables-approved cabinet.[11]

-

Never allow the product to come into contact with water during storage.[8]

Chapter 5: Emergency Response: A Self-Validating System

The engineering controls, PPE, and handling protocols described above form a system that validates itself during an emergency by minimizing the consequences.

In Case of Skin Contact:

-

Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[6][7] This is why a safety shower is essential.

In Case of Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Use an eyewash station.

-

Seek immediate emergency medical help.[6]

In Case of Inhalation:

-

If breathing is difficult or has stopped, provide artificial respiration.[12][14]

-

Get emergency medical help.[6]

In Case of Fire:

-

DO NOT USE WATER. [8][11] Using water will violently exacerbate the fire.

-

Use a dry chemical powder, carbon dioxide (CO2), or foam extinguisher.[3][8][11] Sand can also be used to smother small fires.[15][16]

-

If the fire is large or cannot be controlled, evacuate the area and call emergency services.

In Case of a Spill:

-

Evacuate personnel and ensure adequate ventilation. Remove all sources of ignition.[8]

-

Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[8]

-

Do not use water to clean up the spill.[8]

-

Collect the absorbed material into a suitable container for disposal.

Chapter 6: Disposal and Deactivation

Unused or waste 3-Fluorophenylmagnesium bromide must be quenched before disposal. Never dispose of active Grignard reagent down the drain or in regular waste.

A general procedure for quenching involves slowly and carefully adding the Grignard solution to a stirring, cooled (ice bath) solution of a less reactive proton source, such as isopropanol, followed by a more reactive one like methanol, and finally, very cautiously, water.[11] This must be done in a fume hood, under an inert atmosphere, and with appropriate fire extinguishing media on hand.

Conclusion

3-Fluorophenylmagnesium bromide is a powerful synthetic tool whose effectiveness is predicated on a thorough understanding and respect for its hazardous properties. By implementing robust engineering controls, utilizing appropriate PPE, and adhering to meticulous handling and storage protocols, researchers can safely harness its reactivity. The principles of working under inert atmospheres, avoiding water at all costs, and being prepared for emergencies are the cornerstones of a self-validating safety system that ensures both scientific success and personal well-being.

References

-

Fisher Scientific. (2024, December 06). SAFETY DATA SHEET: 3-Fluorophenylmagnesium bromide, 1M solution in THF. [Link]

-

Chongqing Chemdad Co., Ltd. 3-FLUOROPHENYLMAGNESIUM BROMIDE. [Link]

-

PubChem. (3-Fluorophenyl) magnesium bromide. [Link]

-

University of Warwick. (2019, August 20). Alkali Metals and Derivatives (destroying). [Link]

-

Sigma-Aldrich. (2009, October 20). Material Safety Data Sheet. [Link]

-

Seton UK. (2024, September 25). Essential First Aid for Chemical Emergencies. [Link]

-

University of Rochester Medical Center. First Aid: Chemical Exposure. [Link]

-

Princeton University. Hazardous Chemical Exposures. [Link]

-

ReAgent. (2020, March 18). Guide to First Aid in a Chemical Laboratory. [Link]

-

Case Western Reserve University. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). [Link]

-

IChemE. Fire protection concept for the storage of pyrophoric materials. [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]

-

Stanford Advanced Materials. (2024, July 22). 8 effective methods for extinguishing hazardous chemical fires. [Link]

Sources

- 1. 3-FLUOROPHENYLMAGNESIUM BROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 17318-03-5 | 3-FLUOROPHENYLMAGNESIUM BROMIDE - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-Fluorophenylmagnesium bromide 0.5M tetrahydrofuran 17318-03-5 [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 3-FLUOROPHENYLMAGNESIUM BROMIDE - Safety Data Sheet [chemicalbook.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. home.miracosta.edu [home.miracosta.edu]

- 10. seton.co.uk [seton.co.uk]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. fishersci.com [fishersci.com]

- 13. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. Scott Group | Intranet | Safety | Alkali Metals and Derivatives (destroying) [warwick.ac.uk]

- 16. icheme.org [icheme.org]

Methodological & Application

Protocol for synthesizing 3-Fluorophenylmagnesium bromide from 1-bromo-3-fluorobenzene

Executive Summary

3-Fluorophenylmagnesium bromide (CAS: 17318-03-5) is a critical organometallic intermediate in medicinal chemistry, particularly for introducing metabolic stability via fluorine substitution. Unlike its ortho isomers, which are prone to benzyne formation, the meta isomer offers a balance of reactivity and stability. However, its synthesis demands rigorous exclusion of moisture and precise thermal control to prevent Wurtz homocoupling (formation of 3,3'-difluorobiphenyl). This protocol outlines a high-yield synthesis using anhydrous Tetrahydrofuran (THF), optimized for scale-up and reproducibility.

Safety & Hazard Analysis

Critical Warning: Grignard reagents are pyrophoric and violently reactive with water.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Flammability | THF and Grignard solutions are highly flammable (Flash point < -17°C). | Use spark-proof equipment; ground all glassware; work under inert atmosphere (Ar/N2). |

| Reactivity | Reacts explosively with water/protic solvents. | Flame-dry glassware; use cannula transfer; keep quenching agents (ice/HCl) accessible but separate. |

| Toxicity | 1-Bromo-3-fluorobenzene is an irritant and potential central nervous system depressant.[1] | Work in a certified fume hood; wear nitrile gloves and safety goggles. |

| Thermal Runaway | Exothermic initiation can cause solvent ejection. | Use a reflux condenser; add halide dropwise; have an ice bath ready for emergency cooling. |

Reaction Mechanism & Thermodynamics

The formation of the Grignard reagent proceeds via a radical mechanism on the magnesium surface.[2] The choice of solvent is thermodynamic: THF (Lewis base) coordinates to the magnesium center, stabilizing the monomeric species and generally increasing reactivity compared to diethyl ether.

Reaction Scheme

Mechanistic Pathway (DOT Visualization)

Figure 1: Radical mechanism of Grignard formation showing the critical branch point for Wurtz coupling side-products.

Materials & Equipment

Reagents

-

1-Bromo-3-fluorobenzene: >99% purity.[3] Note: Distill over CaH2 if yellow/impure.

-

Magnesium Turnings: >99.8%.[4] Note: Crushing turnings with a mortar/pestle immediately before use exposes fresh surface area.

-

Tetrahydrofuran (THF): Anhydrous, inhibitor-free (<50 ppm water). Preferred: Dried via solvent purification system (SPS) or distilled from Na/Benzophenone.

-

Iodine (I2): Crystal (Initiator).

-

Lithium Chloride (LiCl): Optional (0.5 equiv) to form "Turbo Grignard" species for enhanced solubility, though not strictly required for this substrate.

Equipment

-

3-Neck Round Bottom Flask (RBF) (oven-dried at 120°C).

-

Reflux Condenser (connected to inert gas manifold).

-

Pressure-equalizing Addition Funnel.

-

Magnetic Stir Bar (egg-shaped for grinding action).

-

Schlenk Line (Argon or Nitrogen).

Detailed Experimental Protocol

Phase 1: Setup and Activation

-

Assembly: Assemble the 3-neck flask with the condenser and addition funnel while hot. Evacuate and backfill with Argon three times.

-

Mg Loading: Add Magnesium turnings (1.2 equiv, 29.2 g for 1.0 mol scale) against a positive flow of Argon.

-

Dry Activation: Heat the Mg turnings with a heat gun under vacuum for 5 minutes to remove surface moisture. Cool to room temperature under Argon.

-

Chemical Activation: Add a single crystal of Iodine. Add roughly 5-10% of the total THF volume to cover the Mg. Stir gently. The solution should turn amber.

Phase 2: Initiation

-

Pre-mix: Prepare a solution of 1-bromo-3-fluorobenzene (1.0 equiv) in the remaining THF. Total concentration target: 0.8 – 1.0 M.

-

The "Spark": Add 2-5 mL of the halide solution directly to the Mg/Iodine mixture. Stop stirring.

-

Observation: Watch for the disappearance of the Iodine color (amber

clear/grey) and the onset of turbidity. Bubbling indicates initiation.-

Troubleshooting: If no reaction after 5 mins, add 2 drops of 1,2-dibromoethane and apply localized heat (heat gun).

-

Phase 3: Propagation

-

Addition: Once initiated, begin dropwise addition of the remaining halide solution.[5]

-

Thermal Control: Adjust the addition rate to maintain a gentle, self-sustained reflux . External heating should not be necessary during addition if the scale is >50 mmol.

-

Note: If the reaction becomes too vigorous, stop addition and cool with a water bath (do not freeze, or reaction will stall).

-

-

Completion: After addition is complete, heat the mixture to reflux (65°C) for 1–2 hours to digest remaining bromide.

Phase 4: Workup

-

Cooling: Cool to room temperature.

-

Filtration (Optional): If excess Mg interferes with the next step, filter through a glass frit/celite plug under Argon pressure.

-

Storage: Store in a Schlenk flask sealed with a high-quality septum at 4°C.

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of 3-Fluorophenylmagnesium bromide.

Quality Control: The Knochel Titration

Standard acid-base titration is insufficient as it detects hydroxides (hydrolysis products) as active base. The Knochel method is specific for the Carbon-Magnesium bond.

Reagents:

-

Accurately weighed Iodine (approx. 250 mg, ~1 mmol).[6]

-

Saturated LiCl in THF (0.5 M).

Procedure:

-

Place 250 mg

in a dry vial under Argon. -

Dissolve in 2-3 mL of 0.5 M LiCl/THF solution (Solution becomes dark brown).

-

Add the Grignard reagent dropwise via a 1.00 mL syringe at 0°C.

-

Endpoint: The solution transitions from Brown

Clear/Colorless .

Calculation:

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Initiation | Mg surface passivated (oxide layer). | Add 1,2-dibromoethane (entrainment method). Mechanically crush Mg in flask with glass rod. |

| Reaction Stalls | Temperature too low or N2 flow too high (evaporating solvent). | Insulate flask. Reduce gas flow. Gently warm with heat gun. |

| White Precipitate | Formation of MgBr2 salts or moisture ingress. | If using Ether, switch to THF (higher solubility). Ensure tight seals. |

| Low Titer (<0.5M) | Wurtz coupling (dimerization) or wet solvent. | Check solvent water content (<50 ppm). Lower the reaction temperature during addition. |

References

-

Knochel, P., et al. (2006).[7] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.

-

BenchChem. (2025). Optimizing Grignard Reactions of Aryl Halides with Tetrahydrofuran.

-

Organic Syntheses. (1941). Phenylmagnesium Bromide Protocol (General Aryl Grignard). Org. Synth. Coll. Vol. 1, p. 226.[8]

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1-Bromo-3-fluorobenzene.

-

PubChem. (2025).[4] 3-Fluorophenylmagnesium bromide Compound Summary.

Sources

- 1. 1-Bromo-3-fluorobenzene(1073-06-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. byjus.com [byjus.com]

- 3. 1-Bromo-3-fluorobenzene = 99 1073-06-9 [sigmaaldrich.com]

- 4. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Grignard reaction conditions for 3-Fluorophenylmagnesium bromide addition to ketones

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the nucleophilic addition of 3-Fluorophenylmagnesium bromide to ketones. This guide moves beyond basic textbook procedures to address the specific challenges of fluorinated aryl Grignard reagents, including moisture sensitivity, titration accuracy, and optimizing for hindered substrates.

Executive Summary

The introduction of a 3-fluorophenyl moiety is a critical tactic in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation sites), alter lipophilicity (LogP), and influence binding affinity via electronic effects. While 3-fluorophenylmagnesium bromide is a robust nucleophile, its application to complex ketones often suffers from competing enolization, reduction (beta-hydride transfer), or Wurtz-type homocoupling. This protocol delineates a high-fidelity workflow using anhydrous THF and controlled temperature gradients to maximize yield and reproducibility.

Chemical Context & Mechanistic Insight

The Reagent: 3-Fluorophenylmagnesium Bromide

Unlike its ortho-isomer, which is prone to decomposition via benzyne intermediates, 3-fluorophenylmagnesium bromide is thermally stable at ambient temperatures. However, the electron-withdrawing nature of the fluorine atom (Hammett

Mechanism of Addition

The reaction proceeds via a coordinate complex where the magnesium atom acts as a Lewis acid, activating the carbonyl oxygen. This facilitates the nucleophilic attack of the aryl group.

Figure 1: Simplified mechanistic pathway for the addition of 3-fluorophenylmagnesium bromide to a generic ketone.

Pre-Reaction Validation (Crucial Step)

Do not skip titration. Commercial Grignard reagents degrade over time. Using a degraded reagent leads to incomplete conversion and difficult chromatographic separations.

Protocol: No-D NMR Titration

While colorimetric titration (iodine/LiCl) is common, No-D Proton NMR is superior for speed and accuracy in a modern synthesis lab.

-

Standard: Weigh ~10-15 mg of 1,5-cyclooctadiene (COD) or mesitylene (dried) into an oven-dried NMR tube.

-

Solvent: Add 0.6 mL of dry benzene-d6 or THF-d8 (or non-deuterated dry benzene if running No-D).

-

Aliquot: Add exactly 100 µL of the Grignard reagent solution.

-

Analysis: Shake immediately and run a 1H NMR (single scan, d1=10s).

-

Calculation: Compare the integral of the Grignard aromatic protons to the standard's alkene/aromatic protons.

Experimental Protocol

Target Reaction: Addition of 3-Fluorophenylmagnesium bromide to a hindered ketone (e.g., Adamantanone or substituted Acetophenone).

Materials & Equipment

-

Reagent: 3-Fluorophenylmagnesium bromide (1.0 M in THF).

-

Solvent: Anhydrous THF (inhibitor-free, <50 ppm H2O).

-

Glassware: Flame-dried 2-neck round bottom flask, Schlenk line, magnetic stir bar.

-

Additive (Optional): Anhydrous LiCl (0.5 equiv) or LaCl3·2LiCl (if enolization is a major side reaction).

Step-by-Step Procedure

Phase 1: Setup and Activation

-

Inert Atmosphere: Evacuate and backfill the reaction flask with Argon (3 cycles).

-

Substrate Preparation: Dissolve the ketone (1.0 equiv, 5.0 mmol) in anhydrous THF (0.5 M concentration).

-

Temperature Control: Cool the ketone solution to 0°C (ice/water bath).

-

Note: For highly enolizable ketones, cool to -78°C (dry ice/acetone).

-

Phase 2: Reagent Addition

-

Dropwise Addition: Add the titrated 3-Fluorophenylmagnesium bromide (1.2 to 1.5 equiv) dropwise via syringe or cannula over 15–20 minutes.

-

Critical: The solution should turn slightly yellow/brown. If a deep red color persists immediately, check for moisture contamination.

-

-

Equilibration: Allow the reaction to stir at 0°C for 30 minutes.

-

Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1 hour. Stir at RT for an additional 2-4 hours.

-

Monitoring: Check progress via TLC or LCMS.[1] Look for the disappearance of the ketone peak.

-

Phase 3: Quenching and Workup

-

Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous NH4Cl (5 mL/mmol).

-

Caution: Exothermic reaction. Gas evolution may occur.[2]

-

-

Extraction: Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O). Separate layers.

-

Wash: Wash the organic layer with water (1x) and brine (1x).

-

Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Experimental Workflow Diagram

Figure 2: Operational workflow for the Grignard addition protocol.

Optimization & Troubleshooting

Solvent Effects: THF vs. Ether

-

THF (Tetrahydrofuran): Preferred for aryl Grignards. It coordinates strongly to Mg, breaking up polymeric aggregates and increasing reactivity. Essential for 3-fluorophenylmagnesium bromide to overcome the electron-withdrawing deactivation.

-

Diethyl Ether: Use only if the product is highly soluble in ether and you wish to precipitate magnesium salts directly, or if the reaction is too vigorous in THF.

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Recovery of Starting Material | Wet solvent/reagent (Protonation). | Titrate Grignard. Distill THF over Na/Benzophenone or use molecular sieves. |

| Low Yield (Enolization) | Ketone has acidic alpha-protons. | Use CeCl3 or LaCl3·2LiCl additives to increase nucleophilicity vs basicity. Perform addition at -78°C. |

| Biphenyl Impurities | Wurtz coupling during Grignard prep. | Purchase commercial reagent or use "Turbo Grignard" (iPrMgCl·LiCl) for exchange prep. |

| Incomplete Conversion | Steric hindrance. | Increase equivalents to 2.0. Reflux for 2-4 hours (monitor carefully). |

The "Turbo" Advantage

For extremely difficult substrates, transmetallation is recommended.

-

Mix 1-bromo-3-fluorobenzene with iPrMgCl·LiCl (Turbo Grignard) in THF at RT.

-

The LiCl breaks up the oligomeric structure, creating a more reactive monomeric species.

-

Proceed with ketone addition as described.

Safety & Handling

-

Hazards: 3-Fluorophenylmagnesium bromide is flammable and reacts violently with water to release benzene derivatives and heat.

-

PPE: Flame-resistant lab coat, nitrile gloves (double gloved recommended), and safety glasses.

-

Spill Control: Do not use water.[2] Smother with dry sand or a Class D fire extinguisher.

References

-

Knochel, P., et al. (2006). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

-

Sigma-Aldrich. (2024). 3-Fluorophenylmagnesium bromide Product Sheet. Link

-

BenchChem. (2025).[1][3] Synthesis of Meta-Substituted Fluorophenyl Ketones. Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link

-

Organic Syntheses. (1941). Phenylmagnesium Bromide (General Grignard Procedure). Org. Synth. Coll. Vol. 1, p. 226.[4] Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling using 3-Fluorophenylmagnesium Bromide

[1]

Abstract & Scope

This technical guide details the protocol for utilizing 3-Fluorophenylmagnesium bromide in Palladium-catalyzed Kumada-Corriu cross-coupling reactions. The 3-fluorophenyl motif is a critical pharmacophore in medicinal chemistry, utilized to enhance metabolic stability and modulate lipophilicity (LogP) in drug candidates. While Nickel catalysts are historically associated with Kumada couplings, Palladium systems offer superior stereoselectivity and functional group tolerance for complex biaryl synthesis. This note addresses the specific handling requirements, mechanistic considerations, and optimized protocols for coupling this moisture-sensitive Grignard reagent with aryl halides.

Reagent Profile: 3-Fluorophenylmagnesium Bromide[1][2][3][4]

Before initiating synthesis, the operator must verify the integrity of the organometallic reagent. Grignard reagents are thermodynamically unstable in the presence of moisture and oxygen.

| Property | Specification |

| CAS Number | 17318-03-5 |

| Structure | 3-F-C₆H₄-MgBr |

| Concentration | Typically 0.5 M to 1.0 M in THF or 2-MeTHF |

| Density | ~1.02 g/mL (at 25 °C) |

| Appearance | Clear to amber/dark brown solution |

| Stability | Air/Moisture Sensitive.[1] Store at 2–8 °C under Argon. |

| Key Hazard | Reacts violently with water; releases flammable gases.[2] |

Critical Quality Control (Titration): Commercial Grignard reagents degrade over time. It is mandatory to titrate the reagent before use to determine the precise active concentration.

-

Method: Titration using Salicylaldehyde phenylhydrazone or Iodine/LiCl (Knochel method).

-

Why: Using degraded reagent leads to incomplete conversion and difficult purification of the unreacted aryl halide.

Mechanistic Insight: The Palladium Cycle

The Kumada coupling follows a Pd(0)/Pd(II) catalytic cycle.[3][4] Unlike Suzuki or Stille couplings, the transmetallation step in Kumada coupling is driven by the high nucleophilicity of the Grignard reagent, often making it faster but more prone to side reactions (homocoupling) if not controlled.

Catalytic Cycle Diagram

Figure 1: The catalytic cycle of Pd-catalyzed Kumada coupling.[5] Note that for aryl bromides/iodides, transmetallation is often the critical selectivity-determining step.

Mechanistic Challenges

-

Homocoupling: The 3-fluorophenylmagnesium bromide can undergo oxidative dimerization (forming 3,3'-difluorobiphenyl) if the catalyst reduction is slow or if oxidants are present.

- -Hydride Elimination: Not applicable for aryl-aryl coupling, but relevant if coupling to alkyl halides.

-

Catalyst Poisoning: The high basicity of the Grignard can deprotonate acidic ligands. Use robust ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or N-heterocyclic carbenes (PEPPSI).

Optimization & Catalyst Selection

For the coupling of 3-Fluorophenylmagnesium bromide with Aryl Bromides/Chlorides:

| Variable | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂ · DCM (1–3 mol%) | The large bite angle of dppf promotes reductive elimination, reducing homocoupling. |

| Alternative | PEPPSI-IPr (1 mol%) | Excellent for sterically hindered or electron-rich aryl chlorides. |

| Solvent | THF or 2-MeTHF | Grignard stability is highest in ethers. 2-MeTHF is a greener alternative with higher boiling point. |

| Temperature | 0 °C to 60 °C | Start low (0 °C) to control exotherm during addition; heat only if conversion stalls. |

| Additives | LiCl (optional) | Can break up Grignard aggregates, accelerating transmetallation (Knochel-type conditions). |

Detailed Experimental Protocol

Target Reaction: Synthesis of 4-(3-fluorophenyl)anisole. Scale: 1.0 mmol (Representative).

Equipment Setup

-

Flame-dried Schlenk flask (25 mL) or microwave vial with crimp cap.

-

Magnetic stir bar.

-

Vacuum/Inert gas manifold (Nitrogen or Argon).

-

Syringes/Needles (oven-dried).

Step-by-Step Procedure

-

Catalyst Loading:

-

In a glovebox or under active N₂ flow, charge the reaction vessel with:

-

4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv).

-

Pd(dppf)Cl₂ · DCM (24 mg, 0.03 mmol, 3 mol%).

-

-

Note: If using an aryl chloride, increase catalyst loading to 5 mol% or switch to PEPPSI-IPr.

-

-

Solvation:

-

Seal the vessel with a septum.

-

Evacuate and backfill with N₂ (3 cycles).[6]

-

Inject anhydrous THF (4.0 mL) via syringe. Stir to dissolve.

-

-

Grignard Addition (The Critical Step):

-

Cool the reaction mixture to 0 °C (ice/water bath).

-

Reasoning: Low temperature suppresses immediate homocoupling and controls the exothermic transmetallation.

-

Dropwise, add 3-Fluorophenylmagnesium bromide (1.0 M in THF, 1.2 mL, 1.2 mmol, 1.2 equiv) over 5–10 minutes.

-

Observation: Solution color typically changes from orange/red to dark brown/black (formation of Pd(0) active species).

-

-

Reaction Phase:

-

Remove the ice bath and allow to warm to Room Temperature (25 °C).

-

Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS.[6]

-

Optimization: If conversion is <50% after 2 hours, heat to 60 °C.

-

-

Quenching & Workup:

-

Cool to 0 °C.

-

Carefully quench by dropwise addition of saturated aqueous NH₄Cl (2 mL). Caution: Gas evolution.

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate phases.[6] Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify residue via flash column chromatography (SiO₂; Hexanes/EtOAc gradient).

-

Workflow Diagram

Figure 2: Experimental workflow for the Kumada coupling of 3-Fluorophenylmagnesium bromide.

Troubleshooting & Analysis

| Issue | Probable Cause | Corrective Action |

| Low Yield / SM Recovery | Inactive Grignard reagent. | Titrate the Grignard immediately before use. Ensure anhydrous conditions. |

| Homocoupling (Biaryl) | Oxidative coupling of Grignard. | Add Grignard slower (syringe pump). Use Pd(dppf)Cl₂ (fast reductive elimination). |

| Dehalogenation (Ar-H) | Ensure solvent is dry.[6] If using alkyl Grignard (not this case), this is major; for aryl, check for moisture. | |

| Catalyst Death (Black ppt) | Pd agglomeration (Pd black). | Increase ligand:Pd ratio or use a precatalyst like PEPPSI . |

References

-

Kumada, M. (1980). "Nickel and Palladium-Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides". Pure and Applied Chemistry, 52(3), 669-679. Link

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Kumada–Tamao–Corriu Cross-Coupling Reactions". Chemistry – A European Journal, 12(18), 4749-4755. Link

-

Sigma-Aldrich. (2025).[1] "3-Fluorophenylmagnesium bromide Product Specification & Safety Data Sheet". Link

-

Knochel, P., et al. (2006). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction". Angewandte Chemie International Edition, 45(18), 2958-2972. Link

-

BenchChem. (2025).[6] "Application Notes: Synthesis of Fluorinated Biaryls". Link

Disclaimer: This protocol involves the use of pyrophoric and hazardous chemicals.[2] All procedures should be performed by trained personnel in a properly ventilated fume hood wearing appropriate PPE.

Troubleshooting & Optimization

Preventing Wurtz homocoupling during 3-Fluorophenylmagnesium bromide preparation

A Guide to Preventing Wurtz Homocoupling and Optimizing Grignard Reagent Formation

For researchers, scientists, and professionals in drug development, the successful synthesis of Grignard reagents is a foundational technique. However, the formation of 3-Fluorophenylmagnesium bromide can be particularly susceptible to the formation of the Wurtz-Fittig homocoupling byproduct, 3,3'-difluorobiphenyl. This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to minimize this side reaction and ensure a high yield of the desired Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is Wurtz homocoupling and why is it a problem in my 3-Fluorophenylmagnesium bromide preparation?

A1: Wurtz-type homocoupling is a side reaction where two molecules of your starting material, 3-fluorobromobenzene, react with each other to form a dimer, in this case, 3,3'-difluorobiphenyl.[1][2] This occurs when a newly formed molecule of 3-Fluorophenylmagnesium bromide reacts with an unreacted molecule of 3-fluorobromobenzene.[1] This unwanted reaction consumes both your starting material and the desired Grignard reagent, leading to lower yields and complicating the purification of your final product.[1]

Q2: I'm observing a significant amount of a white, solid byproduct in my reaction. Is this the Wurtz product?

A2: It is highly likely. 3,3'-Difluorobiphenyl is a solid at room temperature.[3] The formation of a significant amount of solid precipitate, especially if your reaction workup involves an aqueous quench, can be an indicator of excessive Wurtz homocoupling.

Q3: What are the primary causes of excessive Wurtz coupling during my Grignard synthesis?

A3: Several factors can promote the formation of the Wurtz byproduct:

-

High Local Concentration of 3-fluorobromobenzene: Rapid addition of the aryl halide creates localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the unreacted halide instead of the magnesium surface.[1]

-

Elevated Reaction Temperature: The Grignard formation is an exothermic reaction.[4] Poor temperature control can lead to "hot spots" in the reaction mixture, which can accelerate the rate of the Wurtz coupling side reaction.[1][5]

-

Slow Initiation: A long induction period before the Grignard reaction starts means that the 3-fluorobromobenzene remains in the flask for an extended period, increasing the opportunity for side reactions once the Grignard reagent begins to form.

Q4: Can my choice of solvent affect the amount of Wurtz homocoupling?

A4: Yes, the solvent can play a role. While both diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard reactions, THF is often preferred as it can better stabilize the Grignard reagent through complexation.[6][7][8] This stabilization can sometimes lead to a more reactive Grignard reagent, which under non-optimal conditions, could potentially increase the rate of Wurtz coupling. However, for many aryl Grignards, THF is the solvent of choice due to its higher boiling point, which allows for a wider temperature range for reaction control.[9]

Troubleshooting Guide: Minimizing 3,3'-Difluorobiphenyl Formation

This section provides a systematic approach to troubleshooting and optimizing your 3-Fluorophenylmagnesium bromide synthesis to suppress the formation of the Wurtz homocoupling byproduct.

Issue 1: High Levels of 3,3'-Difluorobiphenyl Detected

Root Cause Analysis:

-

Rapid Addition of 3-fluorobromobenzene: This is the most common cause, leading to high local concentrations of the aryl halide.

-

Poor Temperature Control: Allowing the exothermic reaction to proceed unchecked accelerates the Wurtz side reaction.[1][5]

-

Inefficient Stirring: Inadequate mixing can also lead to localized "hot spots" and high concentrations of reactants.

Solutions:

-

Controlled Addition: Add the 3-fluorobromobenzene, diluted in anhydrous THF, dropwise to the magnesium turnings.[1] The addition rate should be slow enough to maintain a gentle reflux without external heating.

-

Temperature Management: Use an ice bath to moderate the reaction temperature, especially during the initial stages and during the addition of the aryl halide. Aim to maintain a consistent and controlled reaction temperature.[10]

-

Vigorous Stirring: Ensure efficient mechanical or magnetic stirring throughout the reaction to maintain a homogeneous mixture and prevent localized heating.

| Parameter | Recommendation for Minimizing Wurtz Coupling | Rationale |

| Addition Rate | Slow, dropwise addition of diluted 3-fluorobromobenzene | Prevents high local concentrations of the aryl halide.[1] |

| Temperature | Maintain a gentle reflux, using external cooling as needed | Controls the exothermic reaction and minimizes side reactions.[5] |

| Stirring | Vigorous and continuous | Ensures homogeneity and prevents localized "hot spots". |

Issue 2: Delayed or No Reaction Initiation

Root Cause Analysis:

-

Passive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[11][12]

-

Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reaction.[9][11]

Solutions:

-

Magnesium Activation: It is crucial to activate the magnesium surface before adding the bulk of the 3-fluorobromobenzene.[11]

-

Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF.[10][12][13] The disappearance of the iodine color or the evolution of ethylene gas indicates successful activation.[11][12]

-

Mechanical Activation: In some cases, gently crushing the magnesium turnings with a glass rod (with caution) can expose a fresh, reactive surface.[14][15]

-

-

Strict Anhydrous Conditions:

Experimental Workflow: Optimized Preparation of 3-Fluorophenylmagnesium Bromide

This protocol is designed to maximize the yield of the Grignard reagent while minimizing the formation of 3,3'-difluorobiphenyl.

// Nodes A [label="1. Apparatus Setup & Mg Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Initiation", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Grignard Formation (Slow Addition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Completion & Use", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Troubleshooting: No Initiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Troubleshooting: High Biphenyl", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label=" Add small aliquot of\n3-fluorobromobenzene"]; B -> C [label=" Confirmed initiation\n(exotherm/color change)"]; C -> D [label=" All aryl halide added,\nreaction subsides"]; B -> E [label=" No exotherm after\n5-10 min", style=dashed, color="#EA4335"]; E -> A [label=" Re-activate Mg\n(Iodine/DBE)", style=dashed, color="#EA4335"]; C -> F [label=" Vigorous, uncontrolled\nreflux observed", style=dashed, color="#FBBC05"]; F -> C [label=" Immediately cool & reduce\naddition rate", style=dashed, color="#FBBC05"]; }

Workflow for optimized 3-Fluorophenylmagnesium bromide synthesis.

Materials:

-

Magnesium turnings

-

3-fluorobromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal) or 1,2-dibromoethane

-

Inert gas (Nitrogen or Argon)

-

Flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

Procedure:

-

Apparatus Setup and Magnesium Activation:

-

Assemble the flame-dried glassware and allow it to cool to room temperature under a positive pressure of inert gas.

-

To the flask, add magnesium turnings (1.2 equivalents).

-

Add enough anhydrous THF to just cover the magnesium.

-

Add a single crystal of iodine.[1] Gently warm the flask with a heat gun until the purple color of the iodine disappears, indicating the activation of the magnesium surface.[1] Allow the flask to cool to room temperature.

-

-

Initiation:

-

Prepare a solution of 3-fluorobromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion (approximately 5-10%) of the 3-fluorobromobenzene solution to the activated magnesium.

-

Observe the reaction mixture closely. Successful initiation is marked by a gentle warming of the flask, the appearance of a cloudy, grayish suspension, and potentially some bubbling.[5]

-

-

Grignard Formation (Slow Addition):

-

Once the reaction has initiated, begin the dropwise addition of the remaining 3-fluorobromobenzene solution from the dropping funnel.

-

The rate of addition should be controlled to maintain a gentle, steady reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice bath.[1]

-

-

Completion and Use:

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

The resulting dark grey or brownish solution of 3-Fluorophenylmagnesium bromide is now ready for use in subsequent reactions.

-

Mechanistic Insights: Grignard vs. Wurtz Pathways

The formation of the Grignard reagent and the Wurtz byproduct are competing reactions. Understanding the factors that favor one pathway over the other is key to optimizing the synthesis.

// Nodes Start [label="3-Fluorobromobenzene + Mg", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard [label="3-Fluorophenylmagnesium bromide\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wurtz [label="3,3'-Difluorobiphenyl\n(Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Reactive Intermediate\non Mg Surface", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Intermediate [label="Reaction at\nMg Surface"]; Intermediate -> Grignard [label="Low [ArBr]\nControlled Temp.", color="#34A853"]; Intermediate -> Wurtz [label="High Local [ArBr]\nHigh Temp.", color="#EA4335"]; Grignard -> Wurtz [label="+ 3-Fluorobromobenzene", color="#EA4335", style=dashed]; }

Competing reaction pathways in Grignard synthesis.

The formation of the Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium metal.[17] The key to minimizing the Wurtz homocoupling is to ensure that the newly formed, highly nucleophilic Grignard reagent has a much higher probability of being solvated and stabilized in solution than encountering another molecule of 3-fluorobromobenzene. This is achieved through the slow addition and controlled temperature outlined in the protocol.

By implementing these troubleshooting strategies and following the optimized experimental protocol, researchers can significantly reduce the formation of the Wurtz homocoupling byproduct and reliably synthesize high-purity 3-Fluorophenylmagnesium bromide for their research and development needs.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis.

- Swiss, K. (2019, July 22). Why is THF used in Grignard? Quora.

- Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents.

- ACS Publications. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

- 25. The Grignard Reaction. (n.d.).

- Fiveable. (2025, August 15). THF Definition - Organic Chemistry Key Term.

- Alfa Chemistry. (n.d.). Grignard Reaction.

- ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....

- Wikipedia. (n.d.). Grignard reagent.

- Grignard Reaction. (n.d.).

- PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.

- Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent.

- JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction.

- Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.

- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).

- Benchchem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.

- Vedantu. (n.d.). Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained.

- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

- Sigma-Aldrich. (n.d.). 3,3′-Difluorobiphenyl.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained [vedantu.com]

- 3. 3,3′-Difluorobiphenyl | 396-64-5 [sigmaaldrich.com]

- 4. mt.com [mt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. praxilabs.com [praxilabs.com]

- 10. jove.com [jove.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. reddit.com [reddit.com]

- 17. web.alfredstate.edu [web.alfredstate.edu]

Technical Support Center: Optimizing Temperature for 3-Fluorophenylmagnesium Bromide Addition to Esters

Welcome to the technical support center for optimizing the addition of 3-Fluorophenylmagnesium bromide to ester substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful carbon-carbon bond-forming reaction. Here, we will delve into the critical role of temperature, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome when 3-Fluorophenylmagnesium bromide reacts with an ester?

Typically, the reaction of a Grignard reagent, such as 3-Fluorophenylmagnesium bromide, with an ester results in a double addition to the carbonyl carbon.[1][2][3][4] The initial nucleophilic attack forms a ketone intermediate.[1][5] This ketone is generally more reactive than the starting ester, leading to a rapid second addition of the Grignard reagent.[2][5] After an acidic workup, the final product is a tertiary alcohol where two of the substituents are 3-fluorophenyl groups.[4][6]

Q2: Why is temperature control paramount in this specific Grignard reaction?

Temperature is arguably the most critical variable to control in Grignard additions to esters. It directly influences reaction rate, the stability of intermediates, and the prevalence of side reactions.[7] Elevated temperatures can lead to a loss of selectivity and the formation of undesirable byproducts through pathways like enolization or reduction.[7][8] Conversely, excessively low temperatures can significantly slow the reaction rate or even halt it.[9] Precise temperature management is essential to balance reactivity with selectivity, thereby maximizing the yield of the desired tertiary alcohol.

Q3: What are the primary side products, and what are their mechanistic origins?

The most common side products are the unreacted starting ester, the intermediate ketone, and products arising from enolization or reduction.

-

Ketone Intermediate: Isolation of the ketone can occur if the reaction is quenched prematurely or if an insufficient amount of the Grignard reagent is used.[6] Low temperatures can stabilize the initial tetrahedral intermediate, and in some cases, allow for the isolation of the ketone.[9][10][11]

-

Enolization Products: 3-Fluorophenylmagnesium bromide is a strong base. If the ester has acidic protons on the α-carbon, the Grignard reagent can act as a base, removing a proton to form an enolate. This is particularly problematic at higher temperatures.[7][8]

-

Reduction Products: While less common with aryl Grignards which lack β-hydrogens, reduction of the ester or intermediate ketone can still occur under certain conditions, especially at elevated temperatures.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a Q&A format, providing both the "what to do" and the critical "why you're doing it."

Issue 1: Low or No Yield of the Tertiary Alcohol

Q: My reaction is not proceeding, or the yield is disappointingly low. I've confirmed my reagents are dry and active. What temperature adjustments should I consider?

A: This common issue often points to a reaction temperature that is too low. While cryogenic temperatures are excellent for minimizing side reactions, they can also dramatically reduce the reaction rate. Esters are known to react more slowly with Grignard reagents than aldehydes or ketones.[11]

Causality & Actionable Advice:

-

Initial Addition Temperature: Many protocols advocate for starting the addition of the ester to the Grignard solution at 0 °C (ice-water bath).[12][13] This temperature is often a good compromise, allowing the initial exothermic reaction to be controlled without being excessively slow. If you are starting at a much lower temperature (e.g., -78 °C) and observing poor conversion, a sluggish reaction is the likely cause.

-

Warming to Room Temperature: After the initial controlled addition at a low temperature, it is crucial to allow the reaction to warm to room temperature and stir for a period (e.g., 30 minutes to several hours).[13] This provides the necessary thermal energy to drive the reaction, particularly the second addition to the ketone intermediate, to completion.

-

Gentle Reflux: In some cases, particularly with less reactive or sterically hindered esters, a period of gentle reflux after the initial addition may be necessary to achieve full conversion.[13][14] However, this should be approached with caution as it can also promote side reactions. Monitor the reaction closely by TLC or GC-MS to avoid product degradation.

Issue 2: Significant Ketone Byproduct Formation

Q: I'm isolating a substantial amount of the 3-fluorophenyl ketone intermediate instead of the desired tertiary alcohol. How can I use temperature to drive the reaction to completion?

A: The formation of the ketone signifies that the first nucleophilic addition-elimination has occurred, but the second addition is stalling.[1][2] This can be due to insufficient reaction time, stoichiometry, or, most relevantly, temperature.

Causality & Actionable Advice:

-

The Tetrahedral Intermediate: The first addition of the Grignard reagent forms a tetrahedral intermediate.[15][16][17] At very low temperatures (e.g., -40 °C to -78 °C), this intermediate can be relatively stable.[9][10][11] The collapse of this intermediate to form the ketone requires a certain activation energy. If the reaction is held at a very low temperature for too long and then quenched, you may isolate the ketone.

-

Post-Addition Warming: As described previously, allowing the reaction mixture to warm to room temperature after the addition is complete is critical.[13] This provides the energy for both the collapse of the first intermediate and the subsequent, more challenging addition to the resulting ketone.

-

Extended Reaction Time at Room Temperature: Before resorting to heating, try extending the stirring time at room temperature. The second addition may simply be slower. Monitor the reaction progress to determine the optimal time.

Issue 3: Recovery of Starting Material & Evidence of Enolization

Q: A significant portion of my starting ester is recovered, and I have byproducts consistent with enolization. How should I modify my temperature protocol?

A: This outcome strongly suggests that the Grignard reagent is acting as a base rather than a nucleophile. This is a classic example of kinetic versus thermodynamic control, where higher temperatures often favor the thermodynamically stable enolate.[18][19]

Causality & Actionable Advice:

-

Favoring Nucleophilic Addition: To favor nucleophilic addition over enolization (deprotonation), the reaction must be run at lower temperatures.[8] The activation energy for nucleophilic attack is generally lower than for deprotonation. By keeping the temperature low, you provide enough energy for the desired reaction to proceed while minimizing the undesired basic pathway.

-

Cryogenic Temperatures: This is the ideal scenario for using very low temperatures. Start the reaction by adding the ester solution dropwise to the Grignard reagent cooled to -40 °C or even -78 °C (dry ice/acetone bath).[7][10][11] Maintaining this low temperature throughout the addition and for a period afterward is crucial.

-

Inverse Addition: While not strictly a temperature optimization, consider "inverse addition," where the Grignard reagent is added slowly to the cooled ester solution. This keeps the concentration of the Grignard (the base) low at all times, further disfavoring enolization.

Data Summary & Key Parameters

For quick reference, the following tables summarize the impact of temperature on this reaction.

Table 1: Recommended Temperature Protocols for Different Experimental Goals

| Goal | Initial Addition Temp. | Post-Addition Temp. | Rationale |

| Maximize Tertiary Alcohol Yield (General) | 0 °C | Warm to Room Temp., stir 1-3h | Balances reaction rate and control of exotherm. Ensures completion.[13] |

| Isolate Ketone Intermediate | -40 °C to -78 °C | Maintain low temp., quench cold | Stabilizes the tetrahedral intermediate, preventing the second addition.[9][10][11] |

| Minimize Enolization | -78 °C | Maintain -78 °C for 30-60 min, then warm slowly | Favors the kinetically preferred nucleophilic addition over deprotonation.[7][8] |

Table 2: Troubleshooting Temperature-Related Side Products

| Observed Side Product | Likely Temperature Cause | Recommended Action |

| Unreacted Starting Ester | Too low | Allow reaction to warm to room temperature; consider gentle reflux if necessary.[13] |

| Ketone Intermediate | Too low / Insufficient time | Increase post-addition stirring time at room temperature. |

| Enolization Byproducts | Too high | Perform the addition and initial reaction phase at -78 °C.[7][8] |

Visualizing Reaction Pathways

The interplay between the desired reaction and major side pathways is dictated by temperature and substrate.

Caption: Reaction pathways for Grignard addition to esters.

Experimental Protocols

Protocol 1: General Procedure for Tertiary Alcohol Synthesis

This protocol is optimized for maximizing the yield of the tertiary alcohol from a standard, non-enolizable ester.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas (Nitrogen or Argon).

-

Reagent Preparation:

-

In the reaction flask, place the required amount of 3-Fluorophenylmagnesium bromide solution (typically ~2.1 equivalents) in an appropriate anhydrous solvent (e.g., THF, Diethyl Ether).

-

In the dropping funnel, prepare a solution of the ester (1.0 equivalent) in the same anhydrous solvent.

-

-

Reaction Execution:

-

Cool the stirred Grignard solution to 0 °C using an ice-water bath.

-

Add the ester solution dropwise from the dropping funnel over 15-30 minutes. Monitor the internal temperature to ensure the reaction does not become too vigorous.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir at room temperature for 1-3 hours. Monitor the reaction's completion by TLC or GC analysis of quenched aliquots.

-

-

Workup:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate, Diethyl Ether).[8]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude tertiary alcohol using flash column chromatography or recrystallization as appropriate.

Protocol 2: Low-Temperature Procedure to Minimize Enolization

This protocol is designed for ester substrates that are prone to deprotonation at the α-position.

-

Apparatus Setup: Follow step 1 from the general protocol.

-

Reagent Preparation: Follow step 2 from the general protocol.

-

Reaction Execution:

-

Cool the stirred Grignard solution to -78 °C using a dry ice/acetone or dry ice/isopropanol bath.

-

Slowly add the ester solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly above -70 °C.

-

Stir the reaction mixture at -78 °C for an additional hour after the addition is complete.

-

Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

-

-

Workup & Purification: Follow steps 4 and 5 from the general protocol.

Caption: Workflow for optimizing Grignard addition temperature.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Born, S. C., Neuenschwander, U., Skovby, T., Mealy, M. J., Kiil, S., & Dam-Johansen, K. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(15), 5188–5197. [Link]

-